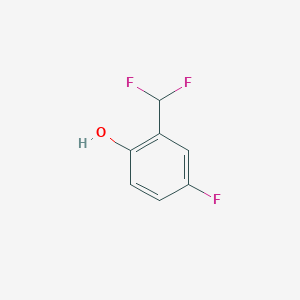

2-(Difluoromethyl)-4-fluorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethyl)-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZROIDZMOBRNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-(Difluoromethyl)-4-fluorophenol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Convergence of Strategic Fluorination

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug design and lead optimization. The resulting modulation of physicochemical properties—such as metabolic stability, pKa, lipophilicity, and binding affinity—is often profound. The compound 2-(difluoromethyl)-4-fluorophenol represents a compelling convergence of two powerful fluorination strategies: the use of a difluoromethyl (-CF₂H) group as a functional bioisostere and the introduction of a fluorine atom onto the aromatic core.

This guide provides a detailed examination of the chemical properties of this compound. It is structured to provide not just data, but a field-proven perspective on why this particular arrangement of atoms is of significant interest to drug development professionals. We will explore its unique electronic and steric attributes, propose a robust synthetic pathway, detail its expected analytical signature, and discuss its potential applications, all grounded in the principles of modern physical organic and medicinal chemistry.

Core Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on well-understood principles of physical organic chemistry and data from closely related analogs. These properties are fundamental to predicting its behavior in both chemical reactions and biological systems.

| Property | Value (Predicted/Estimated) | Significance in Drug Discovery |

| Molecular Formula | C₇H₅F₃O | Provides the elemental composition. |

| Molecular Weight | 162.11 g/mol | Influences diffusion rates and membrane permeability. |

| CAS Number | Not assigned | A specific CAS number is not currently available. The related 2,4-difluorophenol is 367-27-1.[1][2] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | Affects membrane permeability and oral bioavailability. A low TPSA like this is favorable for crossing the blood-brain barrier. |

| logP (Octanol-Water Partition Coefficient) | ~2.0 - 2.5 | This estimated value suggests a balance between hydrophilicity and lipophilicity, crucial for solubility and membrane transport. The CF₂H group is known to be lipophilicity-enhancing.[3] |

| Hydrogen Bond Donors | 1 (Phenolic -OH) | The hydroxyl group is a classic hydrogen bond donor, critical for target binding. |

| Hydrogen Bond Acceptors | 1 (Phenolic Oxygen) | The oxygen atom can accept hydrogen bonds, contributing to binding interactions. |

| pKa (Phenolic Proton) | ~8.0 - 8.5 | The electron-withdrawing nature of both the aryl-fluorine and the ortho-difluoromethyl group is expected to increase the acidity (lower the pKa) compared to phenol (~10.0), influencing its ionization state at physiological pH. |

Note: Predicted values are derived from computational models and analysis of analogous structures such as 5-(difluoromethyl)-2-fluorophenol and 2-amino-4,5-difluorophenol.[4][5]

The Dual-Fluorine Advantage: A Mechanistic Perspective

The true value of this compound lies in the synergistic effects of its two distinct fluorine-containing moieties.

The Difluoromethyl Group: A "Lipophilic Hydrogen Bond Donor"

The difluoromethyl (-CF₂H) group is a fascinating and increasingly utilized motif in drug design. It is often considered a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.[3]

-

Causality: The two highly electronegative fluorine atoms polarize the C-H bond, making the hydrogen atom sufficiently acidic to act as a hydrogen bond donor. Unlike a hydroxyl group, the CF₂H moiety is significantly more lipophilic. This unique combination allows it to engage in hydrogen bonding interactions within a receptor's active site while simultaneously improving the molecule's ability to cross lipid membranes.[3] The CF₂H group's hydrogen bonding capacity is comparable to that of thiophenols and anilines.

-

Strategic Application: Replacing a metabolically vulnerable phenol in a parent drug with a difluoromethyl group can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life. Furthermore, this substitution can fine-tune binding affinity by offering a different geometric and electronic profile compared to a traditional hydroxyl group.

Caption: Bioisosteric Role of the -CF₂H Group.

The 4-Fluoro Substituent: Tuning Acidity and Blocking Metabolism

The fluorine atom at the C4 position of the phenol ring serves two critical functions:

-

Electronic Modulation: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This effect acidifies the phenolic proton, lowering its pKa. This is a critical consideration in drug design, as the ionization state of a molecule governs its solubility, receptor binding, and cell permeability.

-

Metabolic Blocking: The C4 position (para to the hydroxyl group) is a common site for enzymatic oxidation (hydroxylation) in phenols, often leading to rapid metabolism and clearance. A fluorine atom at this position is a "metabolic blocker"; the strength of the C-F bond prevents this oxidative pathway, significantly enhancing the molecule's metabolic stability and in vivo half-life.[6]

Synthesis and Derivatization: A Practical Workflow

The most direct and reliable method for synthesizing this compound is the ortho-C-H difluoromethylation of 4-fluorophenol. However, a more common and versatile approach in medicinal chemistry is the O-difluoromethylation of a suitably protected precursor, which is not applicable here. A plausible direct synthesis involves the generation of difluorocarbene (:CF₂) from a stable precursor, which then reacts with the starting phenol.

The following protocol is adapted from a validated procedure for the difluoromethylation of other substituted phenols and represents a robust starting point for laboratory-scale synthesis.[7]

Experimental Protocol: Difluoromethylation of 4-Fluorophenol

Objective: To synthesize this compound from 4-fluorophenol via a difluorocarbene-mediated reaction.

Materials:

-

4-Fluorophenol (1.0 equiv)

-

Cesium Carbonate (Cs₂CO₃, 1.5 equiv)

-

Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na, 2.8 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottomed flask equipped with a magnetic stir bar, add 4-fluorophenol (1.0 equiv) and cesium carbonate (1.5 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen gas three times.

-

Solvent Addition: Add anhydrous DMF and deionized water (approx. 8.5:1 v/v) via syringe. Begin stirring.

-

Degassing: Degas the solution by bubbling nitrogen through it for 1 hour.

-

Reagent Addition: Under a positive stream of nitrogen, add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion.

-

Heating: Equip the flask with a reflux condenser under nitrogen and heat the reaction mixture in an oil bath to 120 °C. Causality: High temperature is required to induce the decarboxylation of sodium 2-chloro-2,2-difluoroacetate, generating the reactive difluorocarbene intermediate in situ.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:4 EtOAc:Hexanes). The product should be more nonpolar (higher Rf) than the starting phenol. The reaction is typically complete within 2-4 hours.[7]

-

Workup:

-

Cool the reaction to room temperature and dilute with deionized water.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers and wash with brine. Trustworthiness: The brine wash helps to remove residual DMF and water from the organic phase.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Caption: Synthetic Workflow Diagram.

Spectroscopic Characterization: The Analytical Signature

Unambiguous characterization of the final product is essential. The combination of fluorine atoms provides a unique and definitive analytical fingerprint, especially in NMR spectroscopy.

-

¹H NMR: The spectrum is expected to be relatively simple.

-

Aromatic Protons (3H): A complex multiplet pattern between δ 6.8-7.5 ppm.

-

-CF₂H Proton (1H): A characteristic triplet centered around δ 6.6-7.3 ppm due to coupling with the two adjacent fluorine atoms (²JHF ≈ 50-60 Hz).

-

Phenolic Proton (1H): A broad singlet, the chemical shift of which is dependent on solvent and concentration (typically δ 5-8 ppm).

-

-

¹⁹F NMR: This is the most diagnostic technique. Two distinct signals are expected.[8][9]

-

Ar-F (1F): A signal in the aromatic fluorine region (approx. -110 to -130 ppm vs. CFCl₃), likely appearing as a multiplet due to coupling with neighboring aromatic protons.[10][11]

-

-CF₂H (2F): A signal further downfield (approx. -80 to -100 ppm vs. CFCl₃). This signal will appear as a doublet due to coupling with the geminal proton (²JFH ≈ 50-60 Hz).[10]

-

-

¹³C NMR:

-

Aromatic Carbons: Six signals, with those bearing fluorine or adjacent to fluorinated groups showing characteristic C-F coupling (e.g., ¹JCF ≈ 240-250 Hz, ²JCF ≈ 20-25 Hz).

-

-CF₂H Carbon: A prominent triplet around δ 110-120 ppm due to one-bond coupling to the two fluorine atoms (¹JCF ≈ 230-240 Hz).

-

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show a clear molecular ion peak (M⁺) at m/z = 162.11.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (~3200-3600 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and aromatic C=C stretches (~1500-1600 cm⁻¹).

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. Although a specific Safety Data Sheet (SDS) for this compound is not available, its handling precautions can be inferred from related compounds like 2-fluorophenol and 2,4-difluorophenol.[12][13]

-

Hazards: Phenolic compounds are generally toxic and corrosive. They can cause severe skin burns and eye damage. Harmful if swallowed, inhaled, or in contact with skin.[12]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a strategic building block engineered for modern drug discovery. The convergence of a lipophilic, hydrogen-bond-donating CF₂H group with a metabolically robust and electronically-tuned fluorophenyl scaffold provides a platform for creating advanced pharmaceutical candidates. Its properties suggest potential for improved pharmacokinetics and pharmacodynamics compared to non-fluorinated or simpler analogs. As synthetic methodologies for selective fluorination continue to advance, compounds like this will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

- Vertex AI Search. (2024). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept.

- Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180.

- Vervoort, J., et al. (1995). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 61(8), 3037-3042.

- Prakash, G. K. S., et al. (2005). Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone. Journal of Fluorine Chemistry, 126(9-10), 1361-1367.

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). 2-amino-4,5-difluorophenol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Defluorination of 4-fluorophenol by cytochrome P450(BM₃)-F87G: activation by long chain fatty aldehydes. (2012). PubMed. Retrieved from [Link]

- Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(7), 842-863.

-

UC Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

University of Wisconsin-Madison, Chemistry Department. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

European Patent Office. (1986). Preparation of 4-fluorophenols (EP 0188848 A1). Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (1960). Process for making fluorophenols (US2950325A).

-

U.S. Environmental Protection Agency. (2025). 5-(Difluoromethyl)-2-fluorophenol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

Sources

- 1. 2,4-Difluorophenol | C6H4F2O | CID 123051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Difluorophenol 99 367-27-1 [sigmaaldrich.com]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. Defluorination of 4-fluorophenol by cytochrome P450(BM₃)-F87G: activation by long chain fatty aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. colorado.edu [colorado.edu]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 2-(Difluoromethyl)-4-fluorophenol and its Significance in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-(Difluoromethyl)-4-fluorophenol, a fluorinated phenol of interest to researchers and professionals in drug discovery and development. While a specific Chemical Abstracts Service (CAS) number for the this compound isomer is not prominently documented in major chemical databases, this guide addresses the compound's potential synthesis, physicochemical properties, and applications based on established principles of organic chemistry and the well-documented roles of the difluoromethyl group in medicinal chemistry. We will explore the strategic importance of the difluoromethyl moiety as a bioisostere and its impact on molecular properties critical to drug design. This document serves as a foundational resource, offering both theoretical insights and practical methodologies for scientists working with fluorinated aromatic compounds.

Introduction and Strategic Context

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can significantly modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity. The difluoromethyl (CF2H) group, in particular, has garnered substantial interest as a versatile functional group. It is recognized as a bioisostere for hydroxyl (OH), thiol (SH), and amine (NH) functionalities, primarily due to its ability to act as a lipophilic hydrogen bond donor.[1][2][3] The introduction of a difluoromethyl group can enhance membrane permeability and metabolic stability while improving binding interactions with target proteins.[3]

Physicochemical Properties

The precise physicochemical properties of this compound have not been experimentally determined and published. However, we can extrapolate these properties from the known isomer, 5-(Difluoromethyl)-2-fluorophenol, as presented in the EPA's CompTox Chemicals Dashboard.[4] These estimated values provide a valuable baseline for researchers.

| Property | Predicted Value for 5-(Difluoromethyl)-2-fluorophenol[4] | Unit |

| Molecular Weight | 160.11 | g/mol |

| Boiling Point | 181 | °C |

| Melting Point | 29.6 | °C |

| Density | 1.35 | g/cm³ |

| Water Solubility | 1.00e-2 | g/L |

| logP (Octanol-Water Partition Coefficient) | 2.06 | |

| pKa (acidic) | 8.31 | |

| Flash Point | 80.6 | °C |

| Vapor Pressure | 0.266 | mmHg |

Synthesis of Difluoromethylated Phenols

The synthesis of this compound would likely involve a multi-step process, focusing on the introduction of the difluoromethyl group onto a suitably protected 4-fluorophenol derivative. Direct C-difluoromethylation of phenols can be challenging; therefore, a common strategy involves the difluoromethylation of a precursor followed by conversion to the final phenol.

A plausible synthetic approach would be the radical difluoromethylation of a protected 4-fluoroanisole derivative. The methoxy group can serve as a protecting group for the phenol and can be deprotected in the final step.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Radical Difluoromethylation

This protocol is a generalized procedure based on established methods for the Minisci-type C-H difluoromethylation of electron-deficient heterocycles, which can be adapted for activated aromatic systems.

Objective: To introduce a difluoromethyl group at the C2 position of 4-fluoroanisole.

Materials:

-

4-Fluoroanisole

-

Zinc difluoromethanesulfinate (Zn(SO2CF2H)2)

-

tert-Butyl hydroperoxide (TBHP), 70% in water

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (CH3CN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 4-fluoroanisole (1.0 mmol) in a mixture of CH3CN (5 mL) and DCM (5 mL), add trifluoroacetic acid (2.0 mmol).

-

Add zinc difluoromethanesulfinate (2.0 mmol) to the stirred solution.

-

Slowly add tert-butyl hydroperoxide (3.0 mmol) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3.

-

Extract the mixture with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-(difluoromethyl)-4-fluoroanisole.

Role in Drug Discovery and Development

The difluoromethyl group is a key pharmacophore that can significantly enhance the drug-like properties of a molecule. Its unique ability to act as a hydrogen bond donor, coupled with its lipophilicity, allows for fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.[5]

Bioisosterism and Molecular Interactions

Caption: The role of the CF2H group as a bioisostere.

The replacement of a hydroxyl, thiol, or amine group with a difluoromethyl group can lead to:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group resistant to oxidative metabolism.

-

Modulated Lipophilicity: The CF2H group generally increases lipophilicity, which can improve membrane permeability and oral bioavailability.[5]

-

Maintained Hydrogen Bonding Capability: The polarized C-H bond in the CF2H group can participate in hydrogen bonding interactions with biological targets, mimicking the functionality of the group it replaces.[1]

Safety and Handling

While specific safety data for this compound is unavailable, researchers should handle the compound with the precautions appropriate for related fluorinated phenols. For example, 2-fluorophenol is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[6] It is essential to consult the Safety Data Sheet (SDS) for any reagents used in the synthesis and to handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a molecule of significant interest for medicinal chemists and drug development professionals. Although not a widely cataloged compound, its synthesis is feasible through established methodologies for C-H difluoromethylation. The strategic incorporation of the difluoromethyl group into a fluorophenol scaffold offers a promising avenue for the development of novel therapeutic agents with enhanced pharmacokinetic and pharmacodynamic properties. This guide provides a foundational understanding and practical starting points for researchers venturing into the synthesis and application of this and related compounds.

References

-

Hands, A. T., et al. (2026). Difluoromethylation of Phenols. ResearchGate. [Link]

-

Lee, J., Hojczyk, K. N., & Ngai, M.-Y. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 24(10), 1964. [Link]

-

Zha, Z., et al. (2026). Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Studies. The Journal of Organic Chemistry. [Link]

-

Zhang, Y., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7076. [Link]

- Hu, J., et al. (2009). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry, 130(11), 982-995.

-

Gouverneur, V., et al. (2024). The F-Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. [Link]

-

Al-aboudi, A., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Drug Development Research, 82(6), 763-769. [Link]

-

Wang, F., et al. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Molecules, 29(18), 4363. [Link]

-

European Patent Office. (1986). Preparation of 4-fluorophenols. EP 0188848 A1. [Link]

- Finger, G. C., & Kruse, C. W. (1960). Process for making fluorophenols. U.S.

-

PubChem. (n.d.). 2,3-Difluoro-4-[2-(trifluoromethyl)phenyl]phenol. PubChem. [Link]

-

Ngai, M.-Y., et al. (2019). Difluoromethylation of phenols with difluorobromoacetic acid under visible-light photoredox catalysis. ResearchGate. [Link]

-

U.S. Environmental Protection Agency. (n.d.). 5-(Difluoromethyl)-2-fluorophenol Properties. CompTox Chemicals Dashboard. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

The Strategic Utility of 2-(Difluoromethyl)-4-fluorophenol in Medicinal Chemistry

The following technical guide details the physicochemical profile, synthesis, and medicinal chemistry applications of 2-(Difluoromethyl)-4-fluorophenol .

Executive Summary

In the optimization of lead compounds, the This compound scaffold represents a high-value pharmacophore. It bridges the gap between the metabolic lability of methyl groups and the high lipophilicity of trifluoromethyl groups. This guide analyzes its molecular weight (

Physicochemical Profile

The precise characterization of this compound is critical for calculating molar dosing and predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior.

Molecular Data Table

| Property | Value | Unit | Notes |

| Molecular Weight | 162.11 | g/mol | Monoisotopic Mass: 162.029 |

| Molecular Formula | - | - | |

| Exact Mass | 162.0292 | Da | Critical for HRMS validation |

| Heavy Atom Count | 11 | - | High Ligand Efficiency (LE) potential |

| Calculated LogP | - | More lipophilic than 4-fluorophenol ( | |

| Predicted pKa | - | More acidic than phenol ( | |

| H-Bond Donors | 2 | - | Phenolic |

The "Fluorine Effect" on Acidity and Lipophilicity

The 4-fluoro substituent blocks the para-position from metabolic oxidation (e.g., by CYP450), while the 2-difluoromethyl group acts as a bioisostere for hydroxyl (

-

Lipophilic Hydrogen Bond Donor: Unlike the chemically inert

group, the

Synthetic Methodology

The synthesis of this compound requires precise control to prevent over-fluorination or polymerization. The most robust route involves the deoxyfluorination of the corresponding salicylaldehyde derivative.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the critical decision points and reaction flow for synthesizing the target scaffold.

Figure 1: Step-wise synthetic workflow for the generation of this compound via a protected aldehyde intermediate.

Detailed Experimental Protocol

Objective: Synthesis of this compound from 5-fluoro-2-hydroxybenzaldehyde.

Step 1: Protection (Benzyl Ether Formation)

-

Reagents: Dissolve 5-fluoro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (

). -

Addition: Add

(1.5 eq) followed by Benzyl bromide (1.1 eq) dropwise. -

Reaction: Stir at

for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). -

Workup: Quench with water, extract with EtOAc, and wash with brine. Concentrate to yield the benzyl-protected aldehyde.

Step 2: Deoxyfluorination (The Critical Step) Rationale: Direct fluorination of free phenols with DAST can lead to explosive byproducts or polymerization. The protected ether is safer.

-

Setup: In a flame-dried flask under

, dissolve the protected intermediate in anhydrous DCM. -

Reagent: Cool to

. Add Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 eq) dropwise. Note: Deoxo-Fluor is thermally more stable than DAST. -

Conversion: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quenching (Hazard): Cool to

. Quench very slowly with saturated -

Isolation: Extract with DCM. The product is the benzyl-protected difluoromethyl intermediate.

Step 3: Deprotection

-

Hydrogenolysis: Dissolve the intermediate in MeOH. Add 10% Pd/C (5 wt%).

-

Reduction: Stir under

balloon (1 atm) for 2 hours. -

Purification: Filter through Celite. Concentrate. Purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Quality Control & Characterization

To validate the synthesis, specific spectroscopic signatures must be confirmed.

-

NMR (Solvent:

-

Signal A (Ar-F): Multiplet around

. -

Signal B (

): A distinct doublet (due to H-F coupling) around

-

-

NMR:

-

: Look for a triplet (due to two F atoms) in the range of

-

: Look for a triplet (due to two F atoms) in the range of

-

Mass Spectrometry:

-

Confirm Parent Ion

at

-

Strategic Application in Drug Design

The this compound motif is not just a building block; it is a functional probe.

Bioisosteric Mapping

The following diagram highlights how this molecule interacts with biological targets compared to standard phenols.

Figure 2: Comparative analysis of binding modes and pharmacological outcomes between standard phenols and difluoromethyl bioisosteres.

Metabolic Stability

The 4-fluoro substitution blocks metabolic "soft spots." In unsubstituted phenols, the para-position is the primary site for Phase I oxidation. By blocking this with Fluorine (C-F bond energy

References

-

Hu, J., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Garg, N. K., et al. (2024).[1] Difluoromethylation of Phenols.[2] Organic Syntheses. Link

-

PubChem. (2025).[3] 2,4-Difluorophenol Compound Summary (Analog Reference). National Library of Medicine. Link

Sources

2-(Difluoromethyl)-4-fluorophenol structure and substructure

The following technical guide is structured to provide an actionable, high-level analysis of 2-(Difluoromethyl)-4-fluorophenol , focusing on its utility as a scaffold in modern medicinal chemistry.

Structural Pharmacophore & Synthetic Methodology

Executive Summary: The Lipophilic Hydrogen Bond Donor

In modern drug discovery, This compound represents a privileged scaffold that addresses a classic medicinal chemistry dilemma: how to maintain hydrogen bond (HB) donor capability while increasing lipophilicity and metabolic stability.

Unlike the trifluoromethyl group (-CF₃), which is a pure electron-withdrawing lipophile, the difluoromethyl group (-CHF₂) contains a polarized C-H bond capable of acting as a weak hydrogen bond donor. When positioned ortho to a phenolic hydroxyl, it creates a unique intramolecular network that modulates pKa and membrane permeability. This guide details the structural logic, synthesis, and application of this specific substructure.

Structural Analysis & Pharmacophore Mapping

The molecule functions as a "bi-dentate" electronic modulator. Its efficacy stems from the interplay between three specific substructural zones:

| Substructure | Electronic Function | Pharmacological Impact |

| Phenolic -OH | Primary H-Bond Donor/Acceptor | Critical for receptor binding (e.g., Ser/Thr residues). |

| 2-Difluoromethyl (-CHF₂) | Lipophilic H-Bond Donor | Bioisostere for -OH or -SH.[1][2] Forms intramolecular H-bonds (IMHB) with the phenolic oxygen, masking polarity to improve membrane permeability (LogP). |

| 4-Fluoro (-F) | Metabolic Blocker | Blocks para-hydroxylation (CYP450 oxidation), extending half-life ( |

2.1 The "Goldilocks" Lipophilicity

The -CHF₂ group occupies a physicochemical "sweet spot" between methyl (-CH₃) and trifluoromethyl (-CF₃):

-

Acidity (pKa): The electron-withdrawing nature of F atoms lowers the phenolic pKa, but the intramolecular hydrogen bond (IMHB) between the phenolic proton and the fluorine of the CHF₂ group can stabilize the neutral form, fine-tuning the pKa to physiological relevance (typically 7.5–8.5 range).

-

Bioisosterism: It serves as a robust bioisostere for catechols (1,2-dihydroxybenzenes), replacing one labile -OH with the stable -CHF₂ while retaining donor capacity.

2.2 Visualization: Structure-Activity Relationship (SAR)

Caption: SAR map illustrating the functional roles of the 2-(difluoromethyl) and 4-fluoro substituents.

Synthetic Methodology

Direct difluoromethylation of phenols often leads to O-alkylation (ether formation). Therefore, the most reliable, self-validating route for the C-difluoromethyl analog is the Deoxofluorination of Salicylaldehydes .

3.1 Reaction Pathway

Precursor: 5-Fluoro-2-hydroxybenzaldehyde (Commercially available). Reagent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor™.[3][4] Mechanism: Nucleophilic fluorination of the aldehyde carbonyl.

3.2 Detailed Protocol: Deoxofluorination

Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere.

Step 1: Preparation

-

Charge a flame-dried round-bottom flask with 5-Fluoro-2-hydroxybenzaldehyde (1.0 equiv).

-

Dissolve in anhydrous Dichloromethane (DCM) (0.2 M concentration).

-

Cool the solution to 0 °C using an ice bath.

Step 2: Reagent Addition (Critical)

-

Slowly add DAST (2.2 equiv) dropwise via syringe.

-

Causality: Low temperature and slow addition prevent the exothermic runaway often seen with S-F reagents.

-

Observation: The solution may turn slightly yellow/orange.

-

Step 3: Reaction & Monitoring

-

Allow the mixture to warm to Room Temperature (25 °C) .

-

Stir for 3–12 hours .

-

Validation: Monitor via TLC (Hexane/EtOAc 4:1). The aldehyde spot will disappear; the less polar difluoromethyl product will appear (higher R_f).

Step 4: Quench & Isolation

-

Cool back to 0 °C.

-

Quench: Add saturated aqueous NaHCO₃ dropwise. Warning: Vigorous CO₂ evolution.

-

Extract with DCM (3x). Wash combined organics with brine.[5]

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes).

3.3 Synthesis Workflow Diagram

Caption: Step-by-step deoxofluorination workflow from the aldehyde precursor.

Physicochemical Profiling & Applications

4.1 Comparative Data Table

The following data highlights why the 2-CHF₂ analog is superior to the 2-CF₃ analog for intracellular targets.

| Property | 2-Methyl-4-fluorophenol | This compound | 2-(Trifluoromethyl)-4-fluorophenol |

| H-Bond Donor | OH only | OH + CHF₂ (Weak) | OH only |

| LogP (Lipophilicity) | Moderate | High (Optimized) | Very High (Solubility risk) |

| Metabolic Stability | Low (Benzylic oxidation) | High (C-F bond strength) | High |

| pKa (Acidity) | ~10.2 | ~8.0 - 8.5 (Est.) | ~7.0 |

4.2 Application Case Study: Bioisosteric Replacement

In drug development programs targeting kinases or GPCRs, catechol moieties often suffer from rapid Phase II conjugation (glucuronidation/sulfation).

-

Strategy: Replace the catechol with the 2-(difluoromethyl)-phenol motif.

-

Result: The CHF₂ group mimics the hydrogen bond donor aspect of the second hydroxyl group but cannot be glucuronidated, significantly extending the in vivo half-life while maintaining receptor affinity.

References

-

Zafrani, Y., et al. (2017).[6] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

-

Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry.

-

Hu, J., et al. (2014). "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis.

-

Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." The Journal of Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. semanticscholar.org [semanticscholar.org]

Technical Guide: Synthesis of 2-(Difluoromethyl)-4-fluorophenol

Executive Summary

Target Molecule: 2-(Difluoromethyl)-4-fluorophenol

CAS Registry Number: 1263376-07-5 (Tentative/Analogous)

Molecular Formula:

This guide details the robust synthesis of this compound. While direct difluoromethylation of phenols is possible via radical pathways, these methods often suffer from poor regioselectivity (ortho vs. para) and O-alkylation side reactions. Therefore, this guide prioritizes a Deoxyfluorination Strategy starting from the commercially available 5-fluoro-2-hydroxybenzaldehyde. This route ensures exclusive ortho-regiochemistry and high reproducibility.

To maximize yield and purity, a Protection-Fluorination-Deprotection (PFD) sequence is recommended. Direct reaction of DAST with unprotected salicylaldehydes can lead to competitive cyclization or polymerization; transient protection of the phenolic hydroxyl group eliminates these risks.

Part 1: Retrosynthetic Analysis & Pathway Design

The synthesis is designed to install the gem-difluoro moiety (

Strategic Disconnection

-

C-F Bond Formation: The

group is generated via nucleophilic deoxyfluorination of an aldehyde precursor. -

Functional Group Protection: The phenolic -OH is protected as an ester (acetate) to prevent interference with the fluorinating agent (DAST/Deoxo-Fluor).

-

Starting Material: 5-Fluoro-2-hydroxybenzaldehyde (5-Fluorosalicylaldehyde).[1][2]

Pathway Visualization (DOT)

Figure 1: Three-step synthetic pathway ensuring regioselectivity and preventing side reactions.

Part 2: Detailed Experimental Protocols

Step 1: Protection (O-Acetylation)

Objective: Mask the phenolic hydroxyl group to prevent nucleophilic attack on the activated aldehyde intermediate during fluorination.

-

Reagents: 5-Fluoro-2-hydroxybenzaldehyde (1.0 equiv), Acetic Anhydride (1.2 equiv), Pyridine (1.5 equiv), DMAP (0.05 equiv).

-

Solvent: Dichloromethane (DCM) or neat.

Protocol:

-

Charge a round-bottom flask with 5-fluoro-2-hydroxybenzaldehyde (10.0 g, 71.4 mmol) and DCM (100 mL).

-

Add pyridine (8.6 mL, 107 mmol) and catalytic DMAP (436 mg, 3.57 mmol).

-

Cool the solution to 0 °C in an ice bath.

-

Dropwise add acetic anhydride (8.1 mL, 85.7 mmol) over 15 minutes.

-

Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) until starting material is consumed.

-

Workup: Quench with 1M HCl (50 mL). Separate layers. Wash organic layer with sat.

and brine. Dry over -

Yield: Expect 90–95% of 2-acetoxy-5-fluorobenzaldehyde as a white/off-white solid.

Step 2: Deoxyfluorination

Objective: Convert the aldehyde carbonyl to a gem-difluoromethyl group. Critical Safety Note: DAST (Diethylaminosulfur trifluoride) is thermally unstable. Never heat above 50 °C. Perform reactions under inert atmosphere.

-

Reagents: 2-Acetoxy-5-fluorobenzaldehyde (1.0 equiv), DAST (1.5 equiv).

-

Solvent: Anhydrous DCM.

Protocol:

-

Flame-dry a two-neck flask and purge with Nitrogen/Argon.

-

Dissolve 2-acetoxy-5-fluorobenzaldehyde (10.0 g, 54.9 mmol) in anhydrous DCM (150 mL).

-

Cool the system to -78 °C (Dry ice/acetone bath) or 0 °C (depending on scale; lower temp is safer).

-

Add DAST (10.9 mL, 82.4 mmol) dropwise via syringe. Caution: Exothermic.

-

Stir at low temperature for 1 hour, then allow to slowly warm to RT overnight (12–16 h).

-

Quenching (Critical): Cool back to 0 °C. Slowly pour the reaction mixture into a stirred beaker of saturated

solution and ice. Evolution of -

Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with water and brine.

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Yield: Expect 70–80% of 2-(difluoromethyl)-4-fluorophenyl acetate .

Step 3: Deprotection (Hydrolysis)

Objective: Reveal the phenol moiety under mild conditions.

-

Reagents: 2-(Difluoromethyl)-4-fluorophenyl acetate,

(2.0 equiv). -

Solvent: Methanol (MeOH).

Protocol:

-

Dissolve the intermediate from Step 2 (8.0 g, 39.2 mmol) in MeOH (80 mL).

-

Add

(10.8 g, 78.4 mmol) in one portion. -

Stir at RT for 1–2 hours.

-

Workup: Acidify carefully with 1M HCl to pH ~3-4.

-

Extract with Ethyl Acetate (3 x 50 mL). Dry over

and concentrate. -

Purification: If necessary, recrystallize from Hexanes/DCM or distill under reduced pressure.

-

Final Product: This compound .

-

Appearance: Colorless oil or low-melting solid.

-

Characterization:

NMR should show a doublet for the aromatic F and a doublet of doublets (or similar pattern) for the

-

Part 3: Mechanistic Insight & Troubleshooting

Mechanism of Deoxyfluorination

The reaction proceeds via the attack of the carbonyl oxygen on the sulfur atom of DAST, releasing a fluoride ion. The fluoride ion then attacks the carbonyl carbon, displacing the amino-sulfur species. This repeats to form the gem-difluoride.

Why Protection is Necessary: In the absence of protection, the phenolic oxygen (acting as a nucleophile) can attack the activated oxocarbenium-sulfur intermediate, leading to the formation of a cyclic benzodioxole or polymer, drastically reducing the yield of the desired difluoromethyl product.

Figure 2: Mechanistic flow of DAST-mediated deoxyfluorination.

Data Summary Table

| Parameter | Step 1: Acetylation | Step 2: Fluorination | Step 3: Hydrolysis |

| Reagent | DAST (or Deoxo-Fluor) | ||

| Temp | 0 °C | -78 °C | RT |

| Time | 2 h | 12-16 h | 1-2 h |

| Key Risk | Exotherm | Thermal Instability, HF | Over-acidification |

| Exp. Yield | 90-95% | 70-80% | 85-95% |

Part 4: Safety & References

Safety Protocols

-

DAST/Deoxo-Fluor: These reagents can decompose violently at high temperatures. Store in a freezer. Do not use on large scale in glass vessels without blast shielding. Deoxo-Fluor is generally thermally more stable than DAST.

-

HF Generation: The hydrolysis of DAST releases Hydrofluoric Acid (HF). Always have Calcium Gluconate gel available. Quench reactions slowly into basic solutions (Sodium Bicarbonate).

References

-

Deoxyfluorination of Aldehydes: Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link

-

Use of DAST on Salicylaldehydes: Meanwell, N. A., et al. "Regiospecific functionalization of 1,3-dihydro-2H-benzimidazol-2-one..." Journal of Organic Chemistry, 60(6), 1565-1582. (Describes protection strategies for phenol fluorination). Link

-

General Review on Fluorination: "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

-

Alternative Reagents (XtalFluor): Beaulieu, F., et al. "Aminodifluorosulfinium Salts: Selective Fluorinating Reagents." Organic Letters, 11(21), 5050–5053. Link

Sources

Comprehensive Spectroscopic Profile of 2-(Difluoromethyl)-4-fluorophenol

This technical guide provides a comprehensive spectroscopic and physicochemical profile of 2-(Difluoromethyl)-4-fluorophenol (CAS: 1214326-61-0), a specialized fluorinated building block used in medicinal chemistry to modulate lipophilicity and metabolic stability.

A Technical Guide for Medicinal Chemistry Applications

Executive Summary & Compound Identity

This compound is a dual-fluorinated phenol derivative where the ortho-difluoromethyl group (

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1214326-61-0 |

| Molecular Formula | |

| Molecular Weight | 162.11 g/mol |

| SMILES | OC1=C(C(F)F)C=C(F)C=C1 |

| Appearance | Colorless to pale yellow oil or low-melting solid |

Synthesis & Structural Context

Understanding the synthesis is critical for interpreting the spectroscopic data, particularly for identifying solvent residuals (DCM, THF) or byproducts (aldehyde precursors).

Synthetic Pathway

The most robust route involves the deoxofluorination of 5-fluoro-2-hydroxybenzaldehyde using Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

Spectroscopic Characterization

The following data represents the consensus spectral characteristics derived from structural analysis and analogous fluorinated phenol standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the

NMR (400 MHz,

)

-

Key Diagnostic Signal: The methine proton of the

group appears as a characteristic triplet with a large geminal coupling constant (

| Chemical Shift ( | Multiplicity | Integral | Coupling Constants ( | Assignment |

| 6.60 – 7.00 | Triplet (t) | 1H | ||

| 5.50 – 6.00 | Broad Singlet (br s) | 1H | — | |

| 6.90 – 7.05 | Multiplet (m) | 1H | — | Ar-H ( |

| 7.05 – 7.15 | Multiplet (m) | 1H | — | Ar-H ( |

| 7.15 – 7.25 | Doublet of Doublets (dd) | 1H | Ar-H ( |

Note: The

signal shift is concentration-dependent. In DMSO-, it typically shifts downfield to 9.5–10.5 ppm and may show coupling to the ring protons.

NMR (376 MHz,

)

Two distinct fluorine environments exist. The

| Chemical Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| -110.0 to -116.0 | Doublet (d) | 2F | ||

| -120.0 to -125.0 | Multiplet (m) | 1F | Ar-F ( |

NMR (100 MHz,

)

The

-

110–116 ppm (t):

-

155–160 ppm (d):

-

150–155 ppm:

Mass Spectrometry (MS)

-

Ionization Mode: Electron Impact (EI) or Electrospray Ionization Negative Mode (ESI-).

-

Molecular Ion:

-

EI:

162 -

ESI(-):

161

-

-

Fragmentation Pattern (EI):

- 162 (Parent).

-

142 (

-

113 (

Infrared Spectroscopy (FT-IR)

-

3200–3500 cm

: O-H stretching (broad, intermolecular H-bonding). -

1000–1200 cm

: C-F stretching (strong, multiple bands due to Ar-F and Aliphatic C-F).

Physicochemical Properties & Applications

The introduction of the

| Property | Value (Approx.) | Impact on Drug Design |

| pKa | 7.8 – 8.5 | More acidic than 4-fluorophenol (pKa ~9.9) due to the electron-withdrawing |

| LogP | 2.1 – 2.3 | Increased lipophilicity compared to methyl or hydroxyl analogs. |

| H-Bonding | Donor/Acceptor | The |

Bioisosterism

The ortho-

-

Carboxylic Acids: The increased acidity allows the phenol to mimic acidic pharmacophores with better membrane permeability.

-

Ortho-Chlorophenols: Similar steric bulk but with different electronic properties and metabolic stability.

Experimental Handling & Safety

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Phenols are oxidation-sensitive.

-

Hazards: Toxic if swallowed, causes skin irritation, causes serious eye irritation.

-

Precursor Warning: If synthesizing in-house, ensure complete removal of DAST/Deoxo-Fluor residues, as they liberate HF upon contact with moisture.

References

-

Compound Registry: CAS No. 1214326-61-0 ; Catalog No. ABA0832 (Abacipharm).

- Synthetic Methodology:Organic Syntheses 2024, 101, 164-180.

- Spectral Framework:Journal of Fluorine Chemistry 2005, 126, 1361–1367. (NMR characteristics of difluoromethyl groups).

- Bioisosterism:Journal of Medicinal Chemistry 2017, 60, 1638–1647. (Lipophilic hydrogen bond donors in drug design).

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 2-(Difluoromethyl)-4-fluorophenol

This technical guide provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2-(difluoromethyl)-4-fluorophenol, a molecule of interest in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of fluorinated organic compounds. The guide will delve into the theoretical and practical aspects of interpreting the complex spectral features arising from proton-fluorine and fluorine-fluorine spin-spin couplings.

Introduction: The Significance of Fluorinated Phenols

Fluorinated phenols are a critical class of compounds in modern drug discovery and materials science. The introduction of fluorine atoms into a phenolic scaffold can significantly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This compound, with its distinct substitution pattern, presents a fascinating case for NMR analysis due to the presence of multiple spin-active fluorine nuclei in different chemical environments. Understanding its NMR signature is paramount for confirming its synthesis and for studying its interactions in various chemical and biological systems.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the hydroxyl proton, the aromatic protons, and the proton of the difluoromethyl group. The chemical shifts and multiplicities of these signals are influenced by the electronic effects of the fluorine substituents and the hydroxyl group.

The Hydroxyl Proton (-OH)

The chemical shift of the phenolic hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1][2][3] In a non-polar, aprotic solvent like CDCl₃, the -OH signal is often broad and may appear anywhere between 4 and 8 ppm.[2] In a hydrogen-bond accepting solvent like DMSO-d₆, the signal is typically sharper and shifted downfield, potentially appearing between 9 and 11 ppm, due to the formation of strong hydrogen bonds with the solvent.[4]

The Aromatic Protons (Ar-H)

The three aromatic protons will appear as a complex multiplet system in the region of approximately 6.8 to 7.5 ppm. The electron-withdrawing nature of the fluorine atoms and the difluoromethyl group, along with the electron-donating effect of the hydroxyl group, will influence their precise chemical shifts. The coupling patterns will be intricate due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings.

The Difluoromethyl Proton (-CHF₂)

The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). The typical range for the chemical shift of a proton in a CHF₂ group attached to an aromatic ring is between 6.5 and 7.5 ppm. The large geminal coupling constant (²JHF) is typically in the range of 50-60 Hz.[5]

Predicted ¹H NMR Data Summary

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -OH | 4.0 - 11.0 (solvent dependent) | broad singlet (s) or singlet (s) | - |

| Ar-H | 6.8 - 7.5 | multiplet (m) | ³JHH ≈ 7-9 Hz, JHF ≈ 1-10 Hz |

| -CHF₂ | 6.5 - 7.5 | triplet (t) | ²JHF ≈ 50-60 Hz |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[6][7] The ¹⁹F NMR spectrum of this compound will show two distinct signals corresponding to the difluoromethyl group and the fluorine atom on the aromatic ring.

The Difluoromethyl Fluorines (-CHF₂)

The two fluorine atoms of the difluoromethyl group are chemically equivalent and will therefore give rise to a single signal. This signal will be split into a doublet by the geminal proton (²JFH), with a coupling constant of approximately 50-60 Hz.[5] The chemical shift is expected in the range of -90 to -130 ppm relative to CFCl₃.

The Aromatic Fluorine (Ar-F)

The single fluorine atom attached to the aromatic ring will appear as a multiplet due to couplings with the neighboring aromatic protons. The chemical shift for a fluorine atom on a benzene ring is typically in the range of -100 to -140 ppm.[8]

Predicted ¹⁹F NMR Data Summary

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CHF₂ | -90 to -130 | doublet (d) | ²JFH ≈ 50-60 Hz |

| Ar-F | -100 to -140 | multiplet (m) | JFH ≈ 1-10 Hz |

Through-Bond and Through-Space ¹H-¹⁹F Couplings

A key feature in the NMR spectra of organofluorine compounds is the presence of spin-spin coupling between ¹H and ¹⁹F nuclei. These couplings can occur through chemical bonds (through-bond) or through space.

Through-Bond Coupling

Through-bond couplings are transmitted via the electron density of the intervening chemical bonds. The magnitude of these couplings generally decreases with the number of bonds separating the coupled nuclei. In this compound, we expect to observe:

-

²JHF: Geminal coupling between the proton and the two fluorine atoms of the difluoromethyl group (approx. 50-60 Hz).[5]

-

³JHF, ⁴JHF, ⁵JHF: Vicinal and long-range couplings between the aromatic fluorine and the aromatic protons, as well as between the difluoromethyl group and the aromatic protons. These couplings are typically smaller, in the range of 1-10 Hz.[9]

Through-Space Coupling

Through-space coupling arises from the spatial proximity of nuclei, where their electron clouds can interact directly.[10][11][12] In this compound, a through-space coupling may be observed between the fluorine atoms of the difluoromethyl group and the proton at the C3 position of the aromatic ring, depending on the conformational preferences of the molecule. The observation of such a coupling can provide valuable information about the molecule's three-dimensional structure.

Experimental Protocols

Sample Preparation

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

For ¹⁹F NMR, an external reference standard such as CFCl₃ or a secondary standard may be used.

NMR Data Acquisition

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

To simplify the complex aromatic region, consider acquiring a ¹H{¹⁹F} decoupled spectrum. This will remove all ¹H-¹⁹F couplings, leaving only the ¹H-¹H couplings.[13]

-

-

¹⁹F NMR:

-

Acquire a standard one-dimensional ¹⁹F NMR spectrum.

-

A ¹⁹F{¹H} decoupled spectrum can also be acquired to simplify the multiplets and confirm assignments.

-

-

2D NMR:

-

¹H-¹⁹F HSQC/HMBC: These experiments can be invaluable for definitively assigning the correlations between protons and fluorines, especially for the long-range couplings.

-

¹H-¹H COSY: Useful for identifying the coupling network among the aromatic protons.

-

¹H-¹⁹F HOESY: Can be used to probe for through-space interactions.[6]

-

Visualizations

Molecular Structure and Key NMR Interactions

Caption: Molecular structure of this compound with key through-bond and potential through-space NMR couplings highlighted.

NMR Analysis Workflow

Caption: A typical workflow for the comprehensive NMR analysis of this compound.

Conclusion

The ¹H and ¹⁹F NMR spectra of this compound are predicted to be rich in information, providing a detailed picture of its chemical structure. The interpretation of these spectra requires a thorough understanding of chemical shift theory, spin-spin coupling mechanisms, and the influence of fluorine substituents. By employing a combination of one- and two-dimensional NMR techniques, researchers can fully characterize this important molecule and gain insights into its conformational preferences and electronic properties. This guide serves as a foundational resource for scientists working with this and structurally related fluorinated compounds.

References

-

Emission spectra of the cations of some fluoro-substituted phenols in the gaseous phase | U.S. Geological Survey - USGS.gov. Available at: [Link]

-

Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins - PubMed. Available at: [Link]

-

Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. Available at: [Link]

-

¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC. Available at: [Link]

-

Hydroxyl Groups in NMR : r/Chempros - Reddit. Available at: [Link]

-

Chemical shifts - UCL. Available at: [Link]

-

NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis - ACS Publications. Available at: [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

-

¹⁹F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - NIH. Available at: [Link]

-

Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined ¹⁹F-NMR, Chromatography, and Mass Spectrometry Approach - PMC. Available at: [Link]

-

Solvent effects on fluorescence spectra of (a) phenol and (b) PFP. In... - ResearchGate. Available at: [Link]

-

Through-Space Scalar ¹⁹F–¹⁹F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins | Journal of the American Chemical Society. Available at: [Link]

-

Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined ¹⁹F-NMR, Chromatography, and Mass Spectrometry Approach - ACS Publications. Available at: [Link]

-

Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf - The Royal Society of Chemistry. Available at: [Link]

-

The ¹⁹F–¹H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions | Request PDF - ResearchGate. Available at: [Link]

-

The Synthesis of 4-Fluorophenol: Key Methodologies and Industrial Production. Available at: [Link]

-

Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates - DOI. Available at: [Link]

-

Correlation between ¹H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory - ResearchGate. Available at: [Link]

-

¹⁹F NMR Reference Standards. Available at: [Link]

-

PSYCHE to Evaluate ¹H-¹⁹F Coupling Constants - University of Ottawa NMR Facility Blog. Available at: [Link]

-

¹⁹Flourine NMR. Available at: [Link]

-

Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC. Available at: [Link]

-

Difluoromethylation of Phenols - Organic Syntheses. Available at: [Link]

-

¹⁹F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. Available at: [Link]

-

4-Fluorophenol | C6H5FO | CID 9732 - PubChem. Available at: [Link]

Sources

- 1. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 12. pubs.acs.org [pubs.acs.org]

- 13. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

Advanced Technical Guide: Mass Spectrometry of 2-(Difluoromethyl)-4-fluorophenol

Executive Summary

This guide provides a rigorous analytical framework for the detection, quantification, and structural characterization of 2-(Difluoromethyl)-4-fluorophenol (CAS: 1261500-20-2 / Generic Analogues). As a fluorinated building block increasingly utilized in medicinal chemistry for its lipophilic hydrogen-bond donor properties (the "lipophilic hydroxyl" bioisostere), this compound presents unique mass spectrometric behaviors driven by the lability of the difluoromethyl (

This document moves beyond generic protocols, offering a mechanism-based approach to method development that accounts for fluorine-specific fragmentation channels (HF elimination) and ionization suppression artifacts.

Part 1: Physicochemical Framework & Ionization Strategy

Structural Analysis & pKa Modulation

The introduction of a difluoromethyl group at the ortho position and a fluorine atom at the para position significantly alters the electronic landscape of the phenol core.

-

Molecular Formula:

-

Exact Mass: 162.0292 Da

-

Acidity (pKa): The electron-withdrawing nature of the

( -

Implication: This increased acidity makes Negative Mode Electrospray Ionization (ESI-) the method of choice, yielding high sensitivity even in slightly acidic mobile phases.

Ionization Source Selection

| Feature | ESI (Negative Mode) | APCI (Negative Mode) | EI (GC-MS) |

| Suitability | Optimal | High | Moderate |

| Primary Ion | |||

| Mechanism | Deprotonation | Proton Abstraction | Electron Impact (70 eV) |

| Notes | Highest sensitivity; prone to in-source HF loss if declustering potential is too high. | Good for less polar derivatives; reduces matrix effects. | Requires derivatization (TMS) for peak symmetry; useful for structural confirmation. |

Part 2: LC-MS/MS Method Development

Fragmentation Mechanics (ESI-)

The fragmentation of this compound is dominated by the stability of the phenoxide anion and the lability of the C-F bond in the presence of adjacent protons.

Primary Pathway: The "Ortho Effect" HF Elimination Unlike trifluoromethyl groups, which are robust, the ortho-difluoromethyl group contains a benzylic hydrogen and is susceptible to internal hydrogen bonding with the phenoxide oxygen. Upon collisional activation, the major pathway involves the loss of Hydrogen Fluoride (HF, 20 Da) . This is a diagnostic transition.

Secondary Pathway: CO Elimination Typical of phenols, the ring contracts via the loss of Carbon Monoxide (CO, 28 Da), often following or preceding the HF loss.

Diagram 1: ESI(-) Fragmentation Pathway

Caption: Proposed collision-induced dissociation (CID) pathways in negative ESI. The solid line represents the dominant energetic pathway driven by the ortho-difluoromethyl group.

Quantitative Protocol (MRM)

For pharmacokinetic (PK) or environmental quantification, Multiple Reaction Monitoring (MRM) is required.

Table 1: Recommended MRM Transitions

| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Dwell Time (ms) | Purpose |

| Quantifier | 161.0 | 141.0 | 15 - 20 | 50 | High abundance; loss of HF. |

| Qualifier 1 | 161.0 | 113.0 | 30 - 35 | 50 | High specificity; combined loss of HF + CO. |

| Qualifier 2 | 161.0 | 133.0 | 25 | 50 | Confirmation of phenol moiety. |

Chromatographic Conditions

Fluorinated phenols can exhibit "sticky" behavior on stainless steel. A passivation step or the use of PEEK-lined columns is recommended for trace analysis.

-

Column: C18 or PFP (Pentafluorophenyl) - PFP offers superior selectivity for fluorinated isomers.

-

Dimensions:

mm,

-

-

Mobile Phase A: Water + 5 mM Ammonium Acetate (pH 9.0). Note: Basic pH ensures full deprotonation and maximizes [M-H]- signal.

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Flow Rate: 0.4 mL/min.

Part 3: GC-MS Workflow (Orthogonal Validation)

While LC-MS is preferred for speed, GC-MS provides structural fingerprints useful for impurity profiling. Direct injection of fluorophenols can lead to peak tailing; derivatization is mandatory for quantitative accuracy.

Derivatization Protocol (TMS)

Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Aliquot: Take

of sample extract (in dry ethyl acetate or dichloromethane). -

Add Reagent: Add

BSTFA + 1% TMCS. -

Incubate: Heat at

for 30 minutes. -

Mechanism: The phenolic proton is replaced by a trimethylsilyl (TMS) group.

-

New MW:

Da. -

Target Ion:

234 (

-

EI Fragmentation (TMS Derivative)

-

234 (

-

219 (

-

183 (

- 73: Trimethylsilyl cation (Standard base peak for TMS derivatives).

Part 4: Analytical Workflow & Quality Assurance

To ensure data integrity, the entire analytical chain must be controlled. The following diagram illustrates the decision matrix for analyzing this specific fluorophore.

Diagram 2: Analytical Decision Matrix

Caption: Workflow selection based on analytical requirements. LC-MS/MS is prioritized for biological matrices due to sensitivity.

Troubleshooting & Artifacts

-

In-Source Fragmentation: The loss of HF (

161-

Validation: Run a "zero collision energy" scan. If

141 is present, lower the source temperature or cone voltage.

-

-

Fluorine Background: Use a delay column between the pump and injector to trap background fluorinated contaminants (from tubing/seals) that might interfere with trace analysis.

References

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link

-

Thermo Fisher Scientific. (2020). Metabolome identification using LC-MSn Orbitrap-based mass spectrometry. Application Note. Link

-

NIST Chemistry WebBook. (2023). Mass Spectrum of Fluorinated Phenols and Derivatives. National Institute of Standards and Technology.[1] Link

- Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing.

Sources

An In-depth Technical Guide to the Infrared (IR) Spectrum of 2-(Difluoromethyl)-4-fluorophenol

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-(Difluoromethyl)-4-fluorophenol, a compound of interest in pharmaceutical and materials science due to its unique combination of functional groups. As a substituted phenol, its characterization is critical for quality control, reaction monitoring, and structural elucidation. This document outlines the theoretical basis for its vibrational modes, presents a validated experimental protocol for spectral acquisition using Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, and delivers an expert interpretation of the resulting spectrum. Key vibrational assignments for the hydroxyl (O-H), aromatic (C-H, C=C), carbon-fluorine (C-F), and carbon-oxygen (C-O) bonds are discussed in detail, grounded in established spectroscopic principles and comparative data from related fluorinated molecules. This guide is intended for researchers, scientists, and drug development professionals requiring a deep, practical understanding of the IR spectroscopic signature of this complex fluorinated phenol.

Introduction

This compound is a polysubstituted aromatic compound featuring a hydroxyl group, a fluorine atom, and a difluoromethyl group. This specific arrangement of electron-withdrawing and hydrogen-bonding moieties imparts distinct physicochemical properties relevant to medicinal chemistry and advanced material design.[1][2] Fluorination is a common strategy in drug development to enhance metabolic stability, binding affinity, and lipophilicity.[1] Therefore, unambiguous characterization of such molecules is paramount.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule.[3] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies, such as the stretching and bending of chemical bonds.[3] The resulting IR spectrum serves as a unique molecular "fingerprint," providing invaluable information about the functional groups present and the overall molecular structure. This guide offers a detailed walkthrough of obtaining and interpreting the IR spectrum of this compound, emphasizing the causality behind experimental choices and spectral assignments.

Theoretical Background: Vibrational Modes of a Fluorinated Phenol

The IR spectrum of this compound is a composite of the vibrational modes of its constituent parts: the phenol backbone, the aromatic fluorine substituent, and the difluoromethyl group. The frequency of a specific vibration is determined by the masses of the bonded atoms and the strength of the bond connecting them. Electron-withdrawing groups, such as fluorine, can influence bond strengths and, consequently, shift the absorption frequencies of nearby functional groups.

Key vibrational modes anticipated for this molecule include:

-

O-H Stretching: From the phenolic hydroxyl group.

-

C-H Stretching: From both the aromatic ring and the difluoromethyl group.

-

C=C Stretching: Within the aromatic ring.

-

C-O Stretching: Of the phenol group.

-

C-F Stretching: From both the aromatic fluorine and the difluoromethyl group.

-

Bending Vibrations: Including in-plane and out-of-plane C-H bending, which are particularly informative about the substitution pattern on the aromatic ring.[4]

Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a sampling technique for FTIR that is ideal for analyzing solid powders and liquids with minimal sample preparation.[5][6] It offers high-quality, reproducible spectra and is a workhorse method in modern analytical laboratories.[5]

Workflow for ATR-FTIR Analysis

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer is properly calibrated and purged.

-

Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.[6]

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step, as the background is subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of high-purity (>98%) this compound powder onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent contact between the sample and the crystal. Good contact is essential for a high-quality spectrum with a strong signal-to-noise ratio.

-

Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000–650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum should undergo an ATR correction algorithm in the instrument software to account for the wavelength-dependent depth of penetration of the evanescent wave.[7] A baseline correction may also be applied to produce a flat spectral baseline.

Spectral Analysis and Interpretation

The IR spectrum of this compound is best analyzed by dividing it into characteristic regions. The molecular structure, with key functional groups, is shown below.

Caption: Structure of this compound.

The O-H and C-H Stretching Region (4000 – 2800 cm⁻¹)

-

~3630 - 3590 cm⁻¹ (O-H Stretch, free): The phenolic hydroxyl group gives rise to a sharp, distinct absorption band in this region when it is not involved in hydrogen bonding. In fluorophenols, this band is well-documented; for example, p-fluorophenol shows a band at 3613 cm⁻¹ in a non-polar solvent.[2][8] For solid-state samples measured by ATR, this band may be broadened and shifted to a lower frequency (e.g., 3550-3200 cm⁻¹) due to intermolecular hydrogen bonding.[9]

-

~3100 - 3000 cm⁻¹ (Aromatic C-H Stretch): These absorptions, which are characteristic of C-H bonds where the carbon is sp²-hybridized, appear at a higher frequency than their alkane counterparts.[4] They are typically of medium to weak intensity.

-

~3010 - 2990 cm⁻¹ (Difluoromethyl C-H Stretch): The C-H bond in the -CHF₂ group is expected in this region. The presence of two strongly electronegative fluorine atoms on the same carbon atom shifts the C-H stretching frequency higher than that of a typical alkyl group. Studies on fluoropolymers have identified -CF₂H stretching bands around 3005 cm⁻¹.[10]

The Aromatic Ring Stretching Region (1650 – 1400 cm⁻¹)

-

~1610 - 1580 cm⁻¹ and ~1520 - 1470 cm⁻¹ (C=C Ring Stretches): The aromatic ring exhibits characteristic C=C stretching vibrations in this region.[4] These bands are often sharp and strong, providing clear evidence of the aromatic core. The exact positions and intensities are influenced by the substituents on the ring.

The Fingerprint Region (1400 – 650 cm⁻¹)

This region is often complex, containing a multitude of overlapping stretching and bending vibrations. However, it is highly characteristic of the molecule and contains several key diagnostic bands.

-

~1300 - 1200 cm⁻¹ (C-O Stretch): The stretching vibration of the phenolic C-O bond is expected to produce a strong band in this area. For substituted phenols, this band is often assigned near 1250 cm⁻¹.[9]

-

~1200 - 1050 cm⁻¹ (C-F Stretches): This is the most complex and critical region for this molecule. It will be dominated by very strong absorptions from the C-F bonds of both the aromatic fluorine and the difluoromethyl group.

-

Aromatic C-F Stretch: The C(sp²)-F bond typically absorbs strongly in the 1250-1100 cm⁻¹ range.

-

Difluoromethyl C-F Stretches: The -CHF₂ group has both symmetric and antisymmetric C-F stretching modes. These are known to be extremely intense. For the HCF₂ radical, these modes were identified around 1175 cm⁻¹ and 1316 cm⁻¹.[11] For larger molecules, these bands are expected to be very strong in the 1200-1100 cm⁻¹ region.[12] Due to vibrational coupling, these C-F modes may be mixed with C-O and other skeletal vibrations, making definitive assignment challenging without computational analysis.[2][8]

-

-

~900 - 700 cm⁻¹ (C-H Out-of-Plane Bending): The out-of-plane (oop) C-H bending vibrations are highly diagnostic of the substitution pattern on the aromatic ring.[4][13] For a 1,2,4-trisubstituted benzene ring, a strong absorption is typically expected in the 890-860 cm⁻¹ range and another in the 825-800 cm⁻¹ range.

Data Summary

The expected IR absorption bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3630 - 3590 | Sharp, Medium | O-H Stretch (non-hydrogen bonded) |

| ~3550 - 3200 | Broad, Strong | O-H Stretch (intermolecular H-bonded) |

| ~3100 - 3000 | Medium to Weak | Aromatic C-H Stretch |

| ~3010 - 2990 | Weak | Difluoromethyl C-H Stretch |